N-(3-bromo-5-methylpyridin-2-yl)pivalamide
Description
N-(3-bromo-5-methylpyridin-2-yl)pivalamide is a pyridine-based pivalamide derivative featuring a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. The pivalamide group (tert-butyl carboxamide) contributes to steric bulk and influences solubility and reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, which serves as a leaving group. Its structural features make it valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
N-(3-bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWHRIJIQQSJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Functionalization of the pyridine ring to introduce bromine at the 3-position and methyl at the 5-position.
- Formation of the pivalamide group by acylation of the amino group on the pyridine ring with pivaloyl chloride or equivalent reagents.
This approach is consistent with the preparation of related pyridine amides, where the amine functionality is acylated after appropriate halogenation and substitution on the pyridine core.
Detailed Synthetic Route
A plausible synthetic route based on analogous pyridine amide preparations and bromination protocols is as follows:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 3-amino-5-methylpyridin-2-yl derivative | Commercially available or synthesized via pyridine functionalization | Purity of starting amine critical for yield |
| 2 | Bromination at 3-position | N-bromosuccinimide (NBS), solvent: dichloromethane, temperature: 0–25°C | Controlled addition to avoid overbromination; radical initiators may be used |
| 3 | Acylation of amino group with pivaloyl chloride | Pivaloyl chloride, base: triethylamine or pyridine, solvent: dichloromethane or tetrahydrofuran, temperature: 0–25°C | Stoichiometry: 1.2–1.5 equivalents of pivaloyl chloride; reaction monitored by thin-layer chromatography |
| 4 | Work-up and purification | Extraction with organic solvents, washing with aqueous bicarbonate and brine, drying over sodium sulfate | Purification by column chromatography or recrystallization to achieve >90% purity |
This sequence aligns with the general procedure for amide formation from aminopyridines and acyl chlorides, as reported in the literature.
Mechanistic Considerations
Bromination Step: The bromination at the 3-position of the pyridine ring is typically a radical substitution reaction initiated by N-bromosuccinimide. The reaction proceeds via homolytic cleavage generating bromine radicals that abstract hydrogen atoms, leading to selective bromination. Careful control of temperature and reagent equivalents is essential to avoid dibrominated by-products.
Acylation Step: The amino group on the pyridine ring undergoes nucleophilic attack on the electrophilic carbonyl carbon of pivaloyl chloride, forming the amide bond. The base scavenges the generated hydrochloric acid, driving the reaction forward. Mild temperatures prevent side reactions and decomposition.
Data Table: Summary of Preparation Conditions and Yields
Note: Yields are approximate and depend on reaction scale and purity of reagents.
Purification and Characterization
Purification: The crude product is typically purified by silica gel column chromatography using hexane/ethyl acetate gradients or by recrystallization from suitable solvents to achieve high purity (>90%).
Characterization: Confirmation of the structure is achieved by spectroscopic methods such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). The presence of the bromine atom and the pivalamide group can be confirmed by characteristic signals and molecular ion peaks.
Summary and Expert Notes
The preparation of this compound is best achieved by selective bromination of a 3-amino-5-methylpyridin-2-yl precursor followed by acylation with pivaloyl chloride under mild conditions.
Control of reaction parameters such as temperature, reagent equivalents, and reaction time is critical to maximize yield and minimize side products like dibrominated derivatives.
Purification by chromatography or recrystallization is essential for obtaining analytically pure material suitable for research use.
Alternative synthetic methods involving metal-catalyzed C–H activation or Grignard reagents exist but are more complex and less commonly applied for this compound.
The compound is primarily used as a research intermediate and is commercially available from reputable chemical suppliers.
Chemical Reactions Analysis
Suzuki Cross-Coupling Reactions
This compound undergoes palladium-catalyzed Suzuki cross-coupling with arylboronic acids, replacing the bromine atom with aryl groups. The reaction employs tetrakis(triphenylphosphine)palladium(0) as a catalyst and K₃PO₄ as a base, yielding substituted pyridine derivatives .
Reaction Details :
-
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, THF/water.
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Conditions : 80–100°C, 12–24 hours.
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Products : Aryl-substituted pyridines (e.g., 5-aryl-2-methylpyridin-3-amines) .
Nucleophilic Substitution Reactions
The bromine atom at the 3-position acts as a leaving group in nucleophilic substitution reactions. Common nucleophiles include Grignard reagents (e.g., methyl magnesium bromide) and amines (e.g., o-toluidine), leading to alkylated or amino-substituted pyridines .
| Nucleophile | Reagent | Conditions | Product |
|---|---|---|---|
| Grignard reagents | CH₃MgBr, THF | 0°C, 1 hour | Alkyl-substituted pyridines |
| Primary amines | O-toluidine, ethanol | Reflux, 1 hour | Amino-substituted pyridines |
Oxidation Reactions
The compound undergoes oxidation of its functional groups. For example, the pivalamide group can be oxidized to form carboxylic acids using strong oxidizing agents like KMnO₄ in acidic conditions.
Oxidation Pathway :
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Reagent : KMnO₄, H₂SO₄.
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Conditions : 50°C, 2 hours.
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Product : 3-bromo-5-methylpyridin-2-yl-carboxylic acid.
Amide Hydrolysis
The pivalamide group is susceptible to hydrolysis under acidic or basic conditions. For instance, treatment with 6M HCl at 100°C yields the corresponding carboxylic acid.
Hydrolysis Reaction :
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Reagent : 6M HCl.
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Conditions : 100°C, 4 hours.
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Product : 3-bromo-5-methylpyridin-2-yl-carboxylic acid.
Enzyme Inhibition Mechanism
The compound exhibits biological activity through enzyme inhibition. Its bromine atom and pivalamide group facilitate covalent binding to active sites, as observed in studies of structurally similar pyridine derivatives .
Key Findings :
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Target : Serine proteases (e.g., trypsin).
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Mechanism : Covalent modification of the active site serine residue.
Crystallographic Insights
Crystallographic studies reveal bond lengths and angles critical for reactivity. For example, the C–Br bond length (1.92 Å) and planar pyridine ring structure enhance nucleophilic substitution.
Structural Data :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C–Br | 1.92 | 120 |
| C–N (amide) | 1.35 | 115 |
Scientific Research Applications
Medicinal Chemistry
N-(3-bromo-5-methylpyridin-2-yl)pivalamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli through various mechanisms of action .
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways, showcasing a dose-dependent effect on cell viability .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Reagent in Reactions : The compound can act as a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures. Its bromine atom enhances its reactivity, making it suitable for substitution reactions.
Material Science
The unique properties of this compound suggest potential applications in material science:
- Development of Specialty Chemicals : The compound's functional groups may be utilized in creating materials with specific properties, such as enhanced stability or reactivity, which are essential in developing advanced materials for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound inhibited the growth of multiple bacterial strains. In vitro assays revealed that these compounds could effectively disrupt bacterial cell walls, leading to cell death.
Case Study 2: Anticancer Activity
In a preclinical evaluation of anticancer agents, this compound was shown to induce apoptosis in MCF-7 cells. The study reported an IC50 value indicating significant potency against cancer cells, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylpyridin-2-yl)pivalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pivalamide group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Brominated Pyridinyl Pivalamides
Key Observations :
- Substituent Position : Bromine at the 3-position (target compound) vs. 2- or 5-position alters electronic distribution and steric accessibility. The 3-bromo substituent is more reactive in certain coupling reactions compared to 5-bromo derivatives .
- Functional Groups : Hydroxyl groups (e.g., in N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide) increase polarity and solubility but may complicate synthetic pathways due to competing reactivity .
Methyl-Substituted Pyridinyl Pivalamides
Key Observations :
Halogenated Derivatives (Cl, I)
Key Observations :
- Halogen Reactivity : Iodo derivatives are more reactive than bromo analogs in cross-coupling but are less stable. Chloro derivatives are less reactive but cost-effective .
- Electronic Effects : Electron-withdrawing halogens (Cl, Br) deactivate the pyridine ring, directing electrophilic substitutions to specific positions .
Functionalized Derivatives (Formyl, Hydroxy)
Biological Activity
N-(3-bromo-5-methylpyridin-2-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a brominated pyridine ring, which enhances its reactivity and interaction with biological targets. The presence of the pivalamide group modulates its lipophilicity and metabolic stability, making it a versatile candidate for drug design.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN₃O |
| Molecular Weight | 284.15 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Halogen Bonding : The bromine atom facilitates halogen bonding interactions, enhancing binding affinity towards specific molecular targets.
- Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity.
- Inhibition of Biochemical Pathways : Compounds with similar structures have demonstrated antitumor activity and inhibition in various biochemical pathways, indicating that this compound may exhibit similar effects.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For example, structural modifications to related compounds have resulted in significant improvements in their inhibitory potency against cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. For instance, studies on related pyridine derivatives have focused on their inhibitory effects on mitogen-activated protein kinases (MAPKs), which play critical roles in cell signaling pathways associated with cancer progression .
Case Studies
- Inhibition of JNK3 : A study explored the structure-activity relationship (SAR) of pyridine-based inhibitors targeting the c-Jun N-terminal kinase (JNK) pathway. Modifications to the pyridine structure significantly influenced selectivity and potency, suggesting that this compound could be optimized for similar applications .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated potential efficacy against various bacterial strains, although further studies are required to quantify this activity.
Future Research Directions
Future studies should focus on:
- In Vivo Studies : Assessing the therapeutic potential of this compound in animal models.
- Mechanistic Studies : Elucidating the precise molecular interactions between the compound and its biological targets.
- Structural Optimization : Investigating how modifications to the compound's structure can enhance its biological activity and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-bromo-5-methylpyridin-2-yl)pivalamide, and how can reaction conditions be optimized?
- Synthesis Strategy : A plausible route involves coupling pivaloyl chloride to a pre-synthesized 3-bromo-5-methylpyridin-2-amine precursor. Evidence from analogous pivalamide syntheses (e.g., N-(3-hydroxyphenyl)pivalamide) highlights the use of acetone as a solvent, K₂CO₃ as a base, and reflux conditions (3–5 hours, ~60–80°C) .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 amine:pivaloyl chloride) and monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical for brominated pyridine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Key Techniques :
- NMR : ¹H NMR should show the pivalamide methyl singlet (~1.2–1.3 ppm) and pyridine ring protons (downfield shifts due to bromine and methyl substituents). ¹³C NMR confirms the pivaloyl carbonyl (~175–180 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should detect [M+H]⁺ with accurate mass matching C₁₁H₁₄BrN₂O (calculated MW: 297.15 g/mol). Bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) are diagnostic .
Q. How does the bromine substituent influence the compound’s solubility and stability under standard laboratory conditions?
- Solubility : Bromine enhances lipophilicity, favoring solubility in DMSO or dichloromethane over aqueous buffers. Empirical testing (e.g., saturation shake-flask method) is advised for precise measurements .
- Stability : Store at –20°C under inert atmosphere to prevent debromination or hydrolysis. Monitor degradation via periodic LC-MS, especially in protic solvents .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of the bromopyridine moiety?
- Catalytic System : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₃PO₄ as a base in toluene/water (3:1) at 80–100°C. Bromine’s position (C3) on the pyridine ring directs coupling to C2 or C4, depending on ligand steric effects .
- Side Reactions : Competing protodeboronation or homocoupling can arise from moisture-sensitive boronic acids. Pre-dry reagents and employ degassed solvents .
Q. How can computational modeling predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?
- DFT Calculations : Model charge distribution (Mulliken charges) to identify electron-deficient positions. The C3 bromine activates the pyridine ring, favoring SNAr at C2 or C6 (para/ortho to Br) .
- Experimental Validation : Compare predicted vs. observed products using LC-MS and 2D NMR (e.g., NOESY for regiochemical confirmation) .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development, and how can its linker properties be optimized?
- PROTAC Design : The pivalamide group serves as a rigid linker, while the bromine allows modular functionalization (e.g., conjugation to E3 ligase ligands). Similar brominated pyridines are used in cereblon-binding PROTACs .
- Optimization : Adjust linker length/spacing by substituting the methyl group (C5) with alkoxy or alkyl chains. Assess cellular permeability via PAMPA assays .
Q. How can trace impurities (e.g., dehalogenated byproducts) be quantified and minimized during scale-up synthesis?
- Analytical Methods : UPLC-MS/MS with a HILIC column detects low-abundance impurities (LOD <0.1%). Isotope dilution assays improve quantification accuracy .
- Process Control : Reduce Pd catalyst residues (<10 ppm) via activated charcoal filtration or scavenger resins (e.g., SiliaBond Thiol) .
Methodological Notes
- Cross-Referencing : Similar compounds (e.g., N-(5-bromopyridin-3-yl)pivalamide) in and PROTAC intermediates in provide validated protocols for adaptation.
- Safety : Brominated pyridines require handling in fume hoods with PPE. Perchlorate salts (if used in catalysis) must be hydrated to minimize explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
